molecular formula C26H19ClO3 B11162348 6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11162348
M. Wt: 414.9 g/mol
InChI Key: CFHFLQVLXYTQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and two methyl groups attached to a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furochromene Core: The initial step involves the cyclization of appropriate precursors to form the furochromene core. This can be achieved through the reaction of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the furochromene core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorophenyl Group Addition: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the furochromene core under basic conditions.

    Methylation: The final step involves the methylation of the furochromene core using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furochromenes.

Scientific Research Applications

6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both benzyl and chlorophenyl groups, along with the furochromene core, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H19ClO3

Molecular Weight

414.9 g/mol

IUPAC Name

6-benzyl-3-(4-chlorophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H19ClO3/c1-15-20-13-22-23(18-8-10-19(27)11-9-18)14-29-24(22)16(2)25(20)30-26(28)21(15)12-17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3

InChI Key

CFHFLQVLXYTQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.